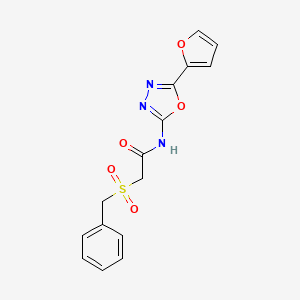

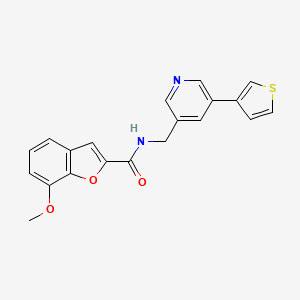

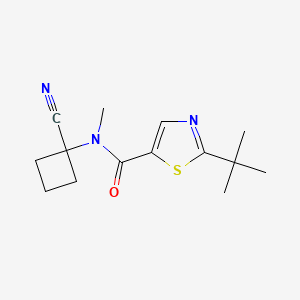

2-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

- Synthesis and Evaluation of Sulfonyl Derivatives : A study by Kumar et al. (2013) synthesized a series of sulfonyl derivatives, including isopropyl thiazole-derived Schiff bases and 2-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-1,3,4-oxadiazoles. These compounds exhibited moderate to significant antibacterial and antifungal activities. Compounds 4e, 8b, and 8f showed excellent antitubercular activity against Mycobacterium tuberculosis H37Rv, comparable to the first-line drug isoniazid (Kumar, Prasad, & Chandrashekar, 2013).

Anticonvulsant Activities

- Alpha-Heterocyclic Alpha-Acetamido-N-Benzylacetamide Derivatives : Research by Kohn et al. (1993) on a series of C(alpha)-heteroaromatic analogues of alpha-acetamido-N-benzylacetamides, including the alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides, found these compounds to provide excellent protection against maximal electroshock-induced seizures in mice. The ED50 and PI values for these adducts were comparable to those of phenytoin, a well-known anticonvulsant (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Anticancer Applications

- Nitric Oxide-Releasing Derivatives : A study by Wang et al. (2014) on the identification of gut microbial metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, an antitumor agent, highlighted the potential anticancer applications of such compounds. The study focused on understanding the metabolic processes and mechanism of action of this derivative, suggesting its prospective use as an anticancer agent (Wang, Zhu, Liu, Chen, & Ling, 2014).

Antibacterial Study of N-substituted Derivatives

- N-substituted Derivatives of 1,3,4-Oxadiazole : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial properties. The compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Propiedades

IUPAC Name |

2-benzylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c19-13(10-24(20,21)9-11-5-2-1-3-6-11)16-15-18-17-14(23-15)12-7-4-8-22-12/h1-8H,9-10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQCWEWOGLEGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2915629.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2915633.png)

![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)